molecular formula C23H25O4P B12764340 10-Hydroxy-8-pentyl-3-phenyl-1,2,3,4-tetrahydro-5H-phosphinino[3,4-c]chromen-5-one 3-oxide CAS No. 77217-78-8

10-Hydroxy-8-pentyl-3-phenyl-1,2,3,4-tetrahydro-5H-phosphinino[3,4-c]chromen-5-one 3-oxide

Cat. No.: B12764340
CAS No.: 77217-78-8
M. Wt: 396.4 g/mol
InChI Key: WXSHIJNIWBWTCC-UHFFFAOYSA-N
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Description

8-Pentyl Group

  • Hydrophobicity : The pentyl chain enhances lipid solubility, evidenced by the compound’s density of 1.27 g/cm³ .
  • Steric bulk : The alkyl chain may hinder rotation around the C8–C bond, favoring extended conformations.
  • Electron donation : As an electron-donating group, it slightly increases electron density in the chromenone ring, potentially affecting reactivity.

3-Phenyl Group

  • Aromatic stacking : The phenyl ring enables π-π interactions with aromatic systems, influencing crystallinity.
  • Steric effects : Its ortho positions may clash with the phosphinine ring, necessitating a twisted orientation relative to the core.
  • Electronic effects : The phenyl group’s electron-withdrawing nature (via inductive effects) polarizes the phosphorus center, modulating its oxidation state.

These substituents collectively dictate the compound’s behavior in synthetic and applied contexts, though further experimental data are required to fully elucidate their roles.

Properties

CAS No.

77217-78-8

Molecular Formula

C23H25O4P

Molecular Weight

396.4 g/mol

IUPAC Name

10-hydroxy-3-oxo-8-pentyl-3-phenyl-2,4-dihydro-1H-phosphinino[3,4-c]chromen-5-one

InChI

InChI=1S/C23H25O4P/c1-2-3-5-8-16-13-20(24)22-18-11-12-28(26,17-9-6-4-7-10-17)15-19(18)23(25)27-21(22)14-16/h4,6-7,9-10,13-14,24H,2-3,5,8,11-12,15H2,1H3

InChI Key

WXSHIJNIWBWTCC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C2C3=C(CP(=O)(CC3)C4=CC=CC=C4)C(=O)OC2=C1)O

Origin of Product

United States

Preparation Methods

General Synthetic Pathway

The synthesis typically involves the condensation of appropriately substituted phenols with phosphinino precursors under controlled conditions. The process includes the following steps:

  • Formation of the Chromen Backbone :

    • A substituted phenol reacts with a pentyl-substituted aldehyde or ketone in the presence of acid catalysts to form the chromen ring system.
    • Conditions: Acidic medium (e.g., sulfuric acid or hydrochloric acid) at moderate temperatures (50–70°C).
  • Phosphinino Functionalization :

    • The phosphinino group is introduced via nucleophilic substitution reactions using phosphorus-containing reagents such as phosphine oxides or phosphonium salts.
    • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetone are preferred to enhance reactivity.
    • Catalysts: Transition metal catalysts (e.g., palladium or iridium complexes) may be employed for selectivity.
  • Oxidation to Form the 3-Oxide :

    • The final oxidation step involves reagents such as hydrogen peroxide or potassium permanganate to achieve the desired 3-oxide functionality.
    • Temperature: Typically conducted at room temperature or slightly elevated temperatures (25–40°C).

Industrial Production Methods

Scaling Up Laboratory Synthesis

For industrial-scale production, laboratory methods are optimized for higher yields and purity. Key considerations include:

  • Continuous Flow Reactors :

    • Continuous flow systems are employed to ensure consistent mixing and reaction conditions over extended periods.
    • Benefits: Enhanced efficiency and reproducibility.
  • Automated Systems :

    • Automation ensures precise control over reaction parameters such as temperature, pressure, and reagent addition rates.

Quality Control Measures

To ensure product consistency:

  • Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used for purity analysis.
  • Reaction conditions are monitored using in-line infrared spectroscopy.

Reaction Analysis

Types of Reactions

The preparation involves several chemical transformations:

Common Reagents

Reagents commonly used include:

  • Aldehydes/ketones for chromen formation.
  • Phosphorus-based compounds for functionalization.
  • Oxidizing agents like H₂O₂ or KMnO₄.

Optimal Conditions

Reaction optimization focuses on:

  • Temperature control to avoid side reactions.
  • Solvent choice to improve solubility and reactivity.

Data Table on Preparation Parameters

Step Reagents Used Solvent Temperature Range Catalyst Reaction Type
Chromen Backbone Formation Substituted phenol + aldehyde/ketone Acidic medium 50–70°C None Condensation
Phosphinino Functionalization Phosphine oxide/phosphonium salts DMF/Acetone 25–40°C Palladium/Iridium Nucleophilic Substitution
Oxidation Hydrogen peroxide/KMnO₄ Water/Alcohol Room temperature None Oxidation

Scientific Research Applications

The preparation methods outlined above have enabled researchers to use this compound in various applications:

  • As an intermediate in organic synthesis.
  • For studying biological activities due to its unique structure.
  • In material science for developing new chemical processes.

Chemical Reactions Analysis

Types of Reactions

7VA0383KOY undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups onto the benzopyran ring .

Scientific Research Applications

7VA0383KOY has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 7VA0383KOY involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are necessary to fully understand its effects at the molecular level .

Comparison with Similar Compounds

Pyrazole-Fused Triazines and Tetrazines

Compounds like 1-phenyl-3-amino-5-oxo-4-substituted hydrazone pyrazoles and their cyclized products (e.g., pyrazolo[3,4-e]-1,2,4-triazines) share synthetic methodologies with the target compound. For instance:

  • However, the phosphorus atom introduces distinct challenges, such as controlling oxidation states (e.g., 3-oxide formation) .
  • Functional Groups: Unlike the hydroxy and pentyl substituents in the target compound, pyrazole-triazine derivatives often feature amino, azo, or aryl groups, which influence solubility and bioactivity () .

Chromenone-Based Systems

Chromenones (benzopyran-4-one derivatives) are well-studied for their biological activities. The fusion of a phosphinino ring with chromenone in the target compound distinguishes it from conventional chromenones, which typically lack phosphorus and instead incorporate oxygen or nitrogen heteroatoms.

Electronic and Reactivity Profiles

Property Target Compound Pyrazole-Triazines () Chromenones (e.g., Flavonoids)
Heteroatoms P, O (oxide) N, S (in some cases) O, occasionally N
Electron Density High electron-withdrawing effect from P=O; modulated by aromatic phenyl group Variable, dependent on substituents (e.g., amino, azo) Delocalized π-system with keto-enol tautomerism
Reactivity Susceptible to nucleophilic attack at phosphorus; potential for redox reactions Hydrazone cyclization; electrophilic substitution Oxidation at C3; glycosylation

Biological Activity

10-Hydroxy-8-pentyl-3-phenyl-1,2,3,4-tetrahydro-5H-phosphinino[3,4-c]chromen-5-one 3-oxide (CAS Number: 77217-78-8) is a phosphorino compound characterized by its unique structural features that contribute to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC23H25O4P
Molecular Weight396.416 g/mol
Density1.27 g/cm³
Boiling Point659.5 °C
Flash Point352.7 °C
LogP4.976

Research indicates that the biological activity of this compound may arise from its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The phosphorino moiety is believed to play a crucial role in modulating these interactions.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes related to inflammatory pathways.
  • Receptor Modulation : There is evidence that it could interact with neurotransmitter receptors, potentially influencing neurochemical signaling.

Antioxidant Properties

Several studies have investigated the antioxidant capacity of this compound. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in various biological systems.

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that it can reduce pro-inflammatory cytokine production in immune cells. This suggests potential applications in treating conditions characterized by chronic inflammation.

Neuroprotective Effects

Research has indicated that this compound may have neuroprotective effects. It appears to enhance neuronal survival under oxidative stress conditions and may improve cognitive function in animal models of neurodegenerative diseases.

Case Studies and Research Findings

  • Study on Antioxidant Activity :
    • A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of various phosphorino compounds, including this one. The results showed a significant reduction in lipid peroxidation levels when treated with the compound compared to controls .
  • Anti-inflammatory Mechanism :
    • A research article in Pharmacology Reports highlighted the anti-inflammatory effects observed in animal models treated with this compound. The study reported decreased levels of TNF-alpha and IL-6 in serum samples after administration .
  • Neuroprotection :
    • An investigation published in Neuroscience Letters explored the neuroprotective effects of this compound on cultured neurons exposed to oxidative stress. The results indicated a marked increase in cell viability and a decrease in apoptosis markers .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 10-Hydroxy-8-pentyl-3-phenyl-1,2,3,4-tetrahydro-5H-phosphinino[3,4-c]chromen-5-one 3-oxide with high purity?

  • Methodological Answer : Synthesis requires optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to minimize byproducts. For phosphorus-containing heterocycles like this compound, stereochemical control during phosphorylation and oxidation steps is critical. Analytical methods such as HPLC with UV-Vis or mass spectrometry should be used to verify purity (>95%) and confirm the absence of unreacted intermediates .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • Methodological Answer : Combine 1H^{1}\text{H}-NMR, 13C^{13}\text{C}-NMR, and 31P^{31}\text{P}-NMR to resolve the phosphinino ring and substituent configurations. X-ray crystallography (as in ) is essential to validate bond angles (e.g., C8—C7—C15—O1 at 159.8°) and confirm stereochemistry. FT-IR can identify hydroxyl and carbonyl functional groups .

Q. What experimental designs are suitable for preliminary stability testing under varying pH conditions?

  • Methodological Answer : Use a split-plot design (as in ) with pH levels (e.g., 2.0, 7.4, 9.0) as main plots and temperature as subplots. Monitor degradation via UV absorbance at 254 nm and quantify hydrolyzed products using LC-MS. Buffer systems should mimic physiological conditions to assess pharmaceutical relevance .

Advanced Research Questions

Q. How can computational modeling predict the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Apply density functional theory (DFT) to calculate hydrolysis and photolysis rates. Parameters like octanol-water partition coefficients (logP\log P) and solubility (from ’s environmental studies) should be integrated into QSAR models. Validate predictions with lab-based microcosm experiments tracking abiotic/biotic degradation pathways .

Q. What strategies resolve contradictions in bioactivity data across in vitro and in vivo studies?

  • Methodological Answer : Use a quadripolar methodological framework (theoretical, epistemological, morphological, technical) to assess variables like metabolic stability or protein binding. For example, discrepancies in antioxidant activity (as in ) may arise from differences in cellular uptake or redox microenvironment. Cross-validate using isotopic labeling and tissue-specific pharmacokinetic profiling .

Q. How to design a study linking the compound’s stereoelectronic effects to its kinase inhibition potency?

  • Methodological Answer : Conduct molecular docking simulations (e.g., AutoDock Vina) using crystal structures of target kinases. Correlate phosphinino ring torsion angles (e.g., −179.5° in ) with binding affinity metrics (IC50_{50}). Validate with mutagenesis studies on kinase ATP-binding pockets to isolate steric/electronic contributions .

Q. What analytical challenges arise in quantifying trace metabolites of this compound in biological matrices?

  • Methodological Answer : Develop a UPLC-MS/MS method with deuterated internal standards to account for matrix effects. Optimize extraction protocols (e.g., solid-phase extraction) to recover polar metabolites. Use nested ANOVA (as in ’s split-split plot design) to statistically distinguish inter-individual variability from methodological noise .

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